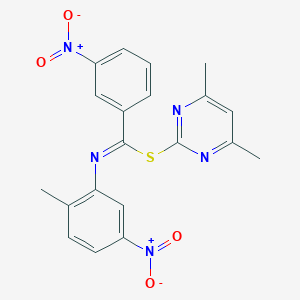
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate is a chemical compound that has been studied extensively for its potential use in scientific research. It is a member of the family of pyrimidinyl carboxamide compounds, which have been shown to possess a range of biological activities. In
Mécanisme D'action
The exact mechanism of action of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation and cancer cell growth. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can reduce the production of inflammatory cytokines and chemokines, as well as inhibit the activity of enzymes involved in the production of reactive oxygen species. In vivo studies have shown that the compound can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate for lab experiments is its ability to modulate various signaling pathways involved in inflammation and cancer cell growth. This makes it a promising candidate for the development of new anti-inflammatory and anticancer drugs. However, one limitation of the compound is its potential toxicity, which must be carefully monitored in animal studies.
Orientations Futures
There are several future directions for the study of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate. One direction is to further investigate the mechanism of action of the compound and its potential use in the development of new anti-inflammatory and anticancer drugs. Another direction is to explore the potential use of the compound in other areas of research, such as neurodegenerative diseases and autoimmune disorders. Finally, future studies should focus on optimizing the synthesis method and improving the safety profile of the compound for use in animal studies and clinical trials.
Méthodes De Synthèse
The synthesis of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate involves the reaction of 3-nitrobenzenecarboxylic acid with 2-methyl-5-nitroaniline and thionyl chloride to form an intermediate, which is then reacted with 4,6-dimethylpyrimidin-2-amine to yield the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Applications De Recherche Scientifique
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate has been studied extensively for its potential use in scientific research. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
Formule moléculaire |
C20H17N5O4S |
|---|---|
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate |
InChI |
InChI=1S/C20H17N5O4S/c1-12-7-8-17(25(28)29)11-18(12)23-19(15-5-4-6-16(10-15)24(26)27)30-20-21-13(2)9-14(3)22-20/h4-11H,1-3H3 |
Clé InChI |
SVLRQLMSCHCRBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(C2=CC(=CC=C2)[N+](=O)[O-])SC3=NC(=CC(=N3)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(C2=CC(=CC=C2)[N+](=O)[O-])SC3=NC(=CC(=N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)
![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)


![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)

![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)



